

# Spectroscopic Profile of 2-Propionamidobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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This technical guide provides a comprehensive overview of the expected spectral data for **2-Propionamidobenzoic acid** (also known as N-propionylantranilic acid). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from the closely related analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS data, providing a practical framework for the characterization of **2-propionamidobenzoic acid** and similar molecules.

## Predicted Spectral Data for 2-Propionamidobenzoic Acid

The following tables summarize the predicted quantitative spectral data for **2-propionamidobenzoic acid**. These predictions are based on the known spectral characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 2-Propionamidobenzoic Acid

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~11.5 - 12.0	Singlet	1H	-COOH	-
~9.0 - 9.5	Singlet (broad)	1H	-NH-	-
~8.1 - 8.3	Doublet	1H	Ar-H	~8.0
~7.5 - 7.7	Triplet	1H	Ar-H	~7.5
~7.1 - 7.3	Triplet	1H	Ar-H	~7.5
~8.5 - 8.7	Doublet	1H	Ar-H	~8.0
~2.4 - 2.6	Quartet	2H	-CH <sub>2</sub> -	~7.5
~1.2 - 1.4	Triplet	3H	-CH <sub>3</sub>	~7.5

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 2-Propionamidobenzoic Acid

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~173 - 175	C=O (Amide)
~169 - 171	C=O (Carboxylic Acid)
~140 - 142	Ar-C (C-NH)
~134 - 136	Ar-CH
~131 - 133	Ar-C (C-COOH)
~122 - 124	Ar-CH
~120 - 122	Ar-CH
~115 - 117	Ar-CH
~30 - 32	-CH <sub>2</sub> -
~9 - 11	-CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Spectral Data for 2-Propionamidobenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3250 - 3350	Medium	N-H stretch (Amide)
~3000 - 3100	Medium	Aromatic C-H stretch
~2850 - 2980	Medium	Aliphatic C-H stretch
~1700 - 1725	Strong	C=O stretch (Carboxylic Acid)
~1660 - 1680	Strong	C=O stretch (Amide I)
~1580 - 1610	Medium	C=C stretch (Aromatic)
~1520 - 1550	Medium	N-H bend (Amide II)

**Table 4: Predicted Mass Spectrometry (MS) Data for 2-Propionamidobenzoic Acid**

m/z	Relative Intensity	Assignment
193	High	$[M]^+$ (Molecular Ion)
175	Medium	$[M - H_2O]^+$
137	High	$[M - C_2H_5CO]^+$
120	Medium	$[M - C_2H_5CONH]^+$
92	Medium	$[C_6H_4NH_2]^+$
57	High	$[C_2H_5CO]^+$

## Comparative Spectral Data: 2-Acetamidobenzoic Acid

For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is provided below.

**Table 5:  $^1H$  NMR Spectral Data for 2-Acetamidobenzoic Acid**

Solvent: DMSO- $d_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
13.34	Singlet	1H	-COOH
11.23	Singlet	1H	-NH-
8.43	Doublet	1H	Ar-H
7.97	Doublet	1H	Ar-H
7.61	Triplet	1H	Ar-H
7.17	Triplet	1H	Ar-H
2.15	Singlet	3H	-CH <sub>3</sub>

**Table 6: <sup>13</sup>C NMR Spectral Data for 2-Acetamidobenzoic Acid**

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
169.3	C=O (Amide)
169.1	C=O (Carboxylic Acid)
140.9	Ar-C (C-NH)
134.1	Ar-CH
131.2	Ar-C (C-COOH)
122.9	Ar-CH
120.7	Ar-CH
116.5	Ar-CH
23.1	-CH <sub>3</sub>

## Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectral data discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Instrumentation:** A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.

**Sample Preparation:**

- Weigh approximately 5-10 mg of the solid **2-propionamidobenzoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

**<sup>1</sup>H NMR Acquisition:**

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time:** 2-4 seconds.
- **Spectral Width:** A range of approximately -2 to 14 ppm is typically sufficient.

**<sup>13</sup>C NMR Acquisition:**

- **Pulse Program:** A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of approximately 0 to 200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
- Analyze the splitting patterns and coupling constants in the  $^1\text{H}$  NMR spectrum.
- Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the molecular structure.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **2-propionamidobenzoic acid** sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Data Acquisition and Analysis:

- Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is generally sufficient.
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the **2-propionamidobenzoic acid** sample (approximately 1  $\mu\text{g/mL}$  to 10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity (positive or negative ion mode).

Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range (e.g.,  $m/z$  50-500).



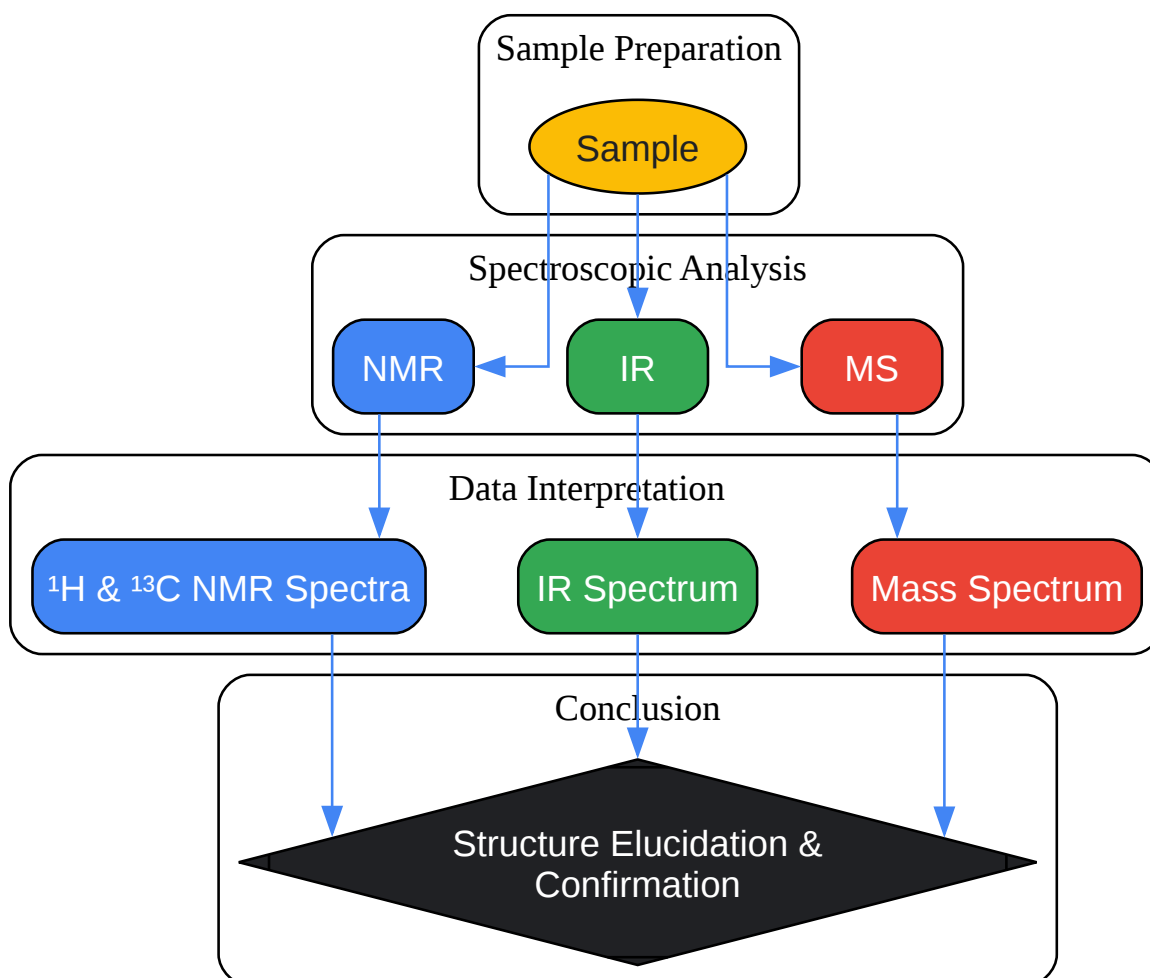
- The instrument will detect the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) and any fragment ions that are formed.

Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

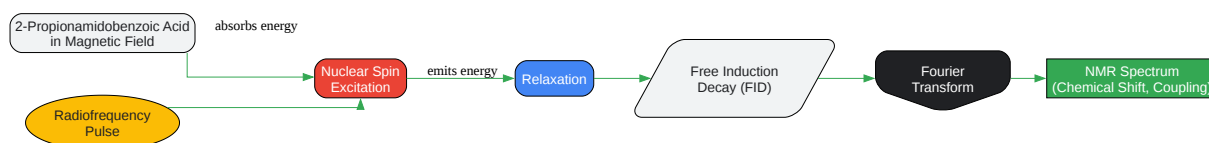
## Visualizing the Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of **2-propionamidobenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Propionamidobenzoic acid**.



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Caption: Logical pathway from molecule to NMR spectrum.

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